molecular formula C15H21Cl2NO5 B1665825 Atpenin A5 CAS No. 119509-24-9

Atpenin A5

Cat. No. B1665825
CAS RN: 119509-24-9
M. Wt: 366.2 g/mol
InChI Key: OVULNOOPECCZRG-CIUDSAMLSA-N
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Description

Synthesis Analysis

The enantioselective total synthesis of Atpenin A5 has been achieved by a convergent approach through a coupling reaction between 5-iodo-2,3,4,6-tetraalkoxypyridine and a side-chain aldehyde . The two key segments were synthesized through ortho-metalation/boronation with (MeO)3B/oxidation with mCPBA, ortho-iodination, halogen dance reaction, Sharpless epoxidation, and regioselective epoxide-opening reaction .


Molecular Structure Analysis

The molecular formula of Atpenin A5 is C15H21Cl2NO5 . The average weight is 366.237 . The structure of Atpenin A5 was confirmed by X-ray crystallographic analysis .


Chemical Reactions Analysis

Atpenin A5 is a potent mitochondrial complex II (succinate-ubiquinone oxidoreductase) inhibitor . The inhibition of mitochondrial complex II in human cancer cells with Atpenin A5 produces detectable levels of reactive oxygen species (ROS) while normal cells do not .


Physical And Chemical Properties Analysis

The physical and chemical properties of Atpenin A5 include a density of 1.3±0.1 g/cm3, a boiling point of 532.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.2 mmHg at 25°C .

Scientific Research Applications

Cancer Treatment

Atpenin A5 has been identified as a potential therapeutic agent in the treatment of cancer . It inhibits mitochondrial complex II in human cancer cells, leading to the production of reactive oxygen species (ROS). This ROS production triggers selective death of cancer cells . Furthermore, Atpenin A5 derivatives have been developed for the treatment of specific cancers, such as prostate cancer .

Antifungal Agent

Atpenin A5 is an antifungal antibiotic isolated from Penicillium sp., a type of fungus found in soil . It has a highly specific ubiquinone-binding site inhibitor of succinate dehydrogenase .

Cardioprotective Effects

Atpenin A5 has been shown to have cardioprotective effects against simulated ischemia-reperfusion injury in cardiomyocytes . It stimulates mitochondrial KATP channels, which are known to play a crucial role in cardioprotection .

Anti-ischemic Agent

In addition to its cardioprotective effects, Atpenin A5 also shows anti-ischemic effects in vivo . This makes it a potential therapeutic agent for conditions related to ischemia, such as stroke or heart attack .

ROS Production in Normal Cells

While Atpenin A5 triggers ROS production in cancer cells, it does not produce detectable levels of ROS in normal cells . This selective action makes it a promising candidate for targeted cancer therapies .

Research Tool in Mitochondrial Studies

Atpenin A5’s ability to inhibit mitochondrial complex II makes it a valuable tool in research studies investigating the role of mitochondria in various diseases . For instance, it can be used to study the pathogenesis of mitochondrial diseases .

Mechanism of Action

Target of Action

Atpenin A5 is a potent and specific inhibitor of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells . The primary targets of Atpenin A5 are the various subunits of complex II, including the succinate dehydrogenase iron-sulfur subunit, succinate dehydrogenase cytochrome b556 subunit, succinate dehydrogenase hydrophobic membrane anchor subunit, and succinate dehydrogenase flavoprotein subunit .

Mode of Action

Atpenin A5 interacts with its targets by inhibiting the succinate-ubiquinone reductase activity of mitochondrial complex II . This inhibition disrupts the normal function of the electron transport chain, affecting the production of ATP. Interestingly, Atpenin A5 also activates the mitochondrial ATP-sensitive potassium (mKATP) channel . This dual action - inhibition of complex II and activation of mKATP channels - is unique to Atpenin A5 .

Biochemical Pathways

The primary biochemical pathway affected by Atpenin A5 is the electron transport chain in mitochondria. By inhibiting complex II, Atpenin A5 disrupts the normal flow of electrons through the chain, which can lead to a decrease in ATP production . Additionally, the activation of mKATP channels by Atpenin A5 can have various downstream effects, including the modulation of membrane potential and protection against ischemia-reperfusion injury .

Pharmacokinetics

Its potent and specific action on mitochondrial complex ii suggests that it can effectively reach its target within cells .

Result of Action

The inhibition of mitochondrial complex II by Atpenin A5 can lead to a decrease in ATP production, potentially affecting various cellular processes that rely on ATP . On the other hand, the activation of mKATP channels by Atpenin A5 can protect against simulated ischemia-reperfusion injury in isolated cardiomyocytes . This suggests that Atpenin A5 could have potential therapeutic applications in conditions related to ischemia-reperfusion injury .

Action Environment

The action of Atpenin A5 can be influenced by various environmental factors. For example, the production of reactive oxygen species (ROS) induced by Atpenin A5 has been shown to differ between cancer cells and normal cells . This suggests that the cellular environment can significantly influence the action and efficacy of Atpenin A5 .

Safety and Hazards

Atpenin A5 is classified as fatal by inhalation, toxic by ingestion, and toxic by skin absorption . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Atpenin A5 and to wear respiratory protection .

Future Directions

Atpenin A5 has been shown to have a protective action against ischemia-reperfusion via the activation of mitochondrial KATP channels . It may be used as a potential target for developing new anticancer drugs to trigger ROS-mediated selective death of cancer cells .

properties

IUPAC Name

3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVULNOOPECCZRG-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)[C@H](CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152478
Record name Atpenin A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atpenin A5

CAS RN

119509-24-9
Record name Atpenin A 5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119509-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atpenin A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119509249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atpenin A5
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04631
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atpenin A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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